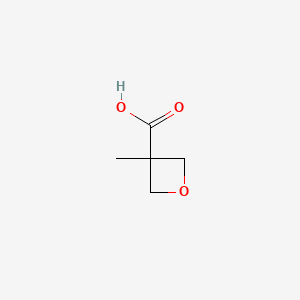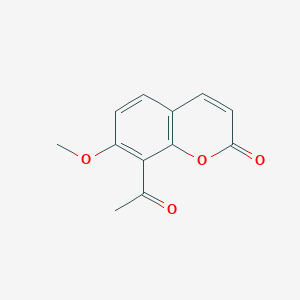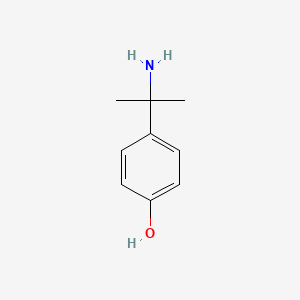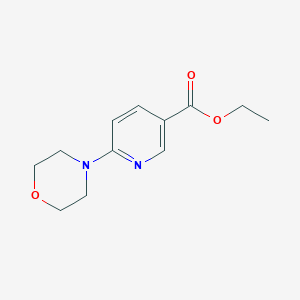
4-Bromo-3-iodoaniline
Vue d'ensemble
Description
4-Bromo-3-iodoaniline is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related halogenated anilines and their properties, which can be used to infer some aspects of 4-Bromo-3-iodoaniline. For instance, halogen substituents like bromo and iodo groups are known to influence the crystal structures of anilines due to their polarizability .
Synthesis Analysis
The synthesis of halogenated anilines, such as 4-bromoaniline and 4-iodoaniline, typically involves a series of reactions including diazotization, substitution, and reduction . The synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline through cyclization and substitution reactions suggests that similar methodologies could potentially be applied to synthesize 4-Bromo-3-iodoaniline. Additionally, the Suzuki cross-coupling reaction has been employed to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives , indicating that palladium-catalyzed cross-coupling reactions could be a viable route for the synthesis of 4-Bromo-3-iodoaniline as well.
Molecular Structure Analysis
The molecular structure of halogenated anilines can be influenced by the nature of the substituents. For example, the crystal structures of some 4-substituted anilines show that chloro, bromo, and ethynyl groups have similar roles due to their comparable polarizations, while the iodo derivative is distinct, likely due to its larger size . This suggests that the presence of both bromo and iodo substituents in 4-Bromo-3-iodoaniline would result in a unique molecular structure with distinct polarizability and steric effects.
Chemical Reactions Analysis
Halogenated anilines participate in various chemical reactions, including halogen dance, which is a halogen exchange process . The synthesis of 2,4-disubstituted pyridines via halogen dance indicates that 4-Bromo-3-iodoaniline could potentially undergo similar halogen exchange reactions. Additionally, the reactivity of halogenated anilines in Suzuki cross-coupling reactions suggests that 4-Bromo-3-iodoaniline could be used as a precursor for further functionalization through cross-coupling chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are influenced by the nature of the halogen substituents. For instance, the rotational spectra of 4-halopyrazoles, which are structurally similar to halogenated anilines, have been studied to understand their halogen bonding properties . The halogen atoms in these molecules form bonds that are comparable in strength to those formed by other halogen-containing molecules, which could be extrapolated to 4-Bromo-3-iodoaniline. Furthermore, the nonlinear optical properties of N-(3-hydroxybenzalidene)4-bromoaniline have been investigated, showing that halogenated anilines can exhibit significant second hyperpolarizabilities and potential third-order nonlinear optical behavior . This suggests that 4-Bromo-3-iodoaniline may also possess interesting optical properties.
Applications De Recherche Scientifique
Electrochemical Oxidation
Kádár, Nagy, Karancsi, and Farsang (2001) investigated the electrochemical oxidation of 4-bromoaniline and other related compounds in acetonitrile solution. They found that the main electrochemical oxidation route in acetonitrile solution was similar to the 4-chloroanilines, suggesting potential applications in electrochemical processes and analyses (Kádár et al., 2001).
Crystal Structure Comparison
Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, with their bromo, chloro, and ethynyl derivatives. This research highlights the structural differences and similarities among these compounds, which is crucial for understanding their properties and potential applications in material science (Dey & Desiraju, 2004).
Synthesis of Biologically Active Compounds
Wang, Guo, Linxiao Wang, Ouyang, Qinqin Wang, and Zhu (2015) detailed the synthesis of Bromo-4-iodoquinoline from 4-bromoaniline, highlighting its importance as an intermediate for creating biologically active compounds. This underscores the role of haloanilines, including 4-bromo-3-iodoaniline, in pharmaceutical and biochemical research (Wang et al., 2015).
Use in Photovoltaic Devices
Liu, Huettner, Rong, Sommer, and Friend (2012) explored the use of 4-bromoanisole, a compound related to 4-bromo-3-iodoaniline, in controlling phase separation and phase purity in organic photovoltaic devices. This research demonstrates the potential application of related haloanilines in renewable energy technologies (Liu et al., 2012).
Supramolecular Studies
Research by Dey, Jetti, Boese, and Desiraju (2003) on the crystal structures of 4-substituted anilines, including haloanilines, contributes to the understanding of supramolecular interactions. This is important for the development of new materials and understanding molecular interactions in various fields (Dey et al., 2003).
Safety And Hazards
4-Bromo-3-iodoaniline is classified as dangerous, with hazard statements H301, H312, and H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-bromo-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodoaniline | |
CAS RN |
63037-64-9 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



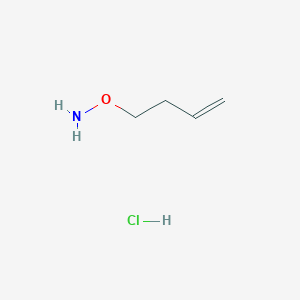
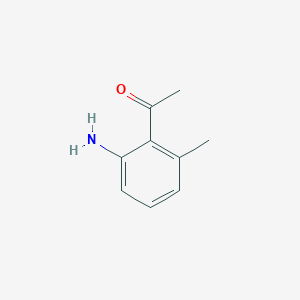
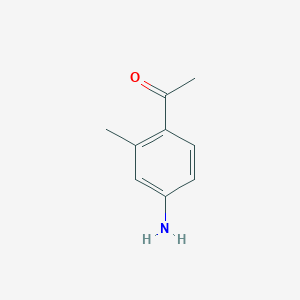
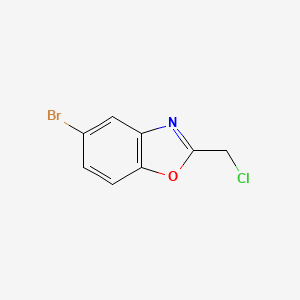
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
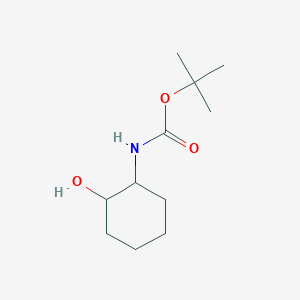
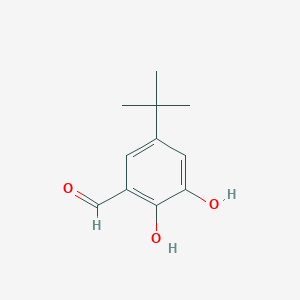
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
